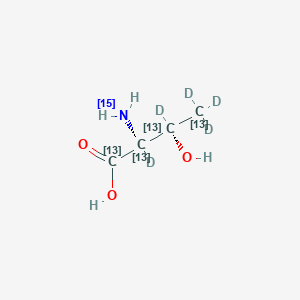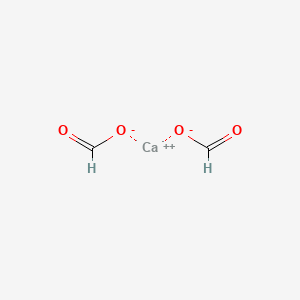
L-Proline-13C5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline-13C5 is a stable isotope-labeled compound of L-Proline, where all five carbon atoms are replaced with the carbon-13 isotope. This compound is widely used in various scientific research fields due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Proline-13C5 is synthesized through a series of chemical reactions that incorporate carbon-13 into the proline structure The synthesis typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotope
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized for high yield and purity, often involving advanced techniques such as isotope exchange and catalytic reactions. The final product is purified through crystallization or chromatography to achieve the desired isotopic purity and chemical purity.
Chemical Reactions Analysis
Types of Reactions
L-Proline-13C5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form compounds such as pyrroline-5-carboxylate.
Reduction: It can be reduced to form hydroxyproline.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogenating agents and nucleophiles, are employed under controlled conditions.
Major Products
The major products formed from these reactions include derivatives of proline, such as hydroxyproline, pyrroline-5-carboxylate, and various substituted proline compounds.
Scientific Research Applications
L-Proline-13C5 is extensively used in scientific research, including:
Chemistry: It is used as a tracer in metabolic studies and as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Biology: It helps in studying protein structure and function, as well as in metabolic labeling experiments.
Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of proline-containing drugs.
Industry: It is employed in the synthesis of labeled peptides and proteins for various industrial applications.
Mechanism of Action
L-Proline-13C5 exerts its effects by participating in biochemical pathways similar to natural L-Proline. It is incorporated into proteins and peptides, allowing researchers to track its movement and interactions within biological systems. The labeled carbon atoms provide a distinct signal in NMR spectroscopy, enabling detailed analysis of molecular structures and dynamics.
Comparison with Similar Compounds
Similar Compounds
L-Proline-1-13C: Contains a single carbon-13 isotope.
L-Proline-13C5,15N: Contains both carbon-13 and nitrogen-15 isotopes.
L-Proline-2,5,5-d3: Contains deuterium atoms instead of carbon-13.
Uniqueness
This compound is unique due to the complete labeling of all five carbon atoms with carbon-13. This provides a more comprehensive and detailed analysis in NMR studies compared to partially labeled compounds. Its high isotopic purity and chemical stability make it a valuable tool in various research applications.
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
120.094 g/mol |
IUPAC Name |
(2S)-(2,3,4,5-13C4)azolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1 |
InChI Key |
ONIBWKKTOPOVIA-JRGPAWSWSA-N |
Isomeric SMILES |
[13CH2]1[13CH2][13C@H](N[13CH2]1)[13C](=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(prop-2-ynylamino)cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12057455.png)







![5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12057510.png)

![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)

